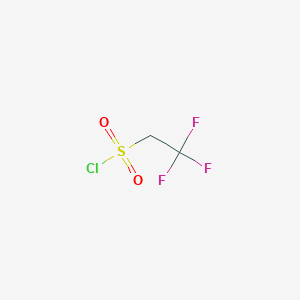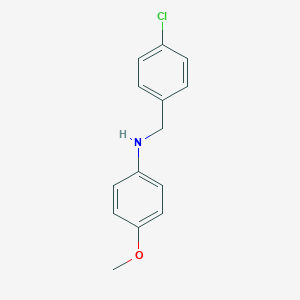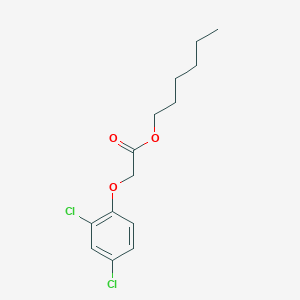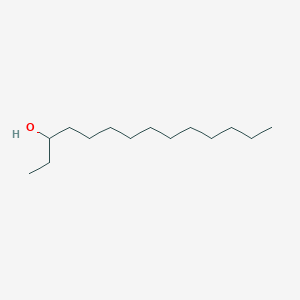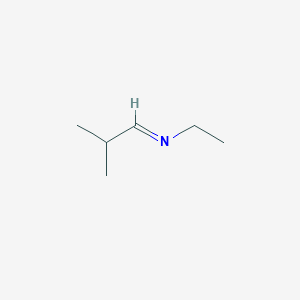
Isobutylidene(ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutylidene(ethyl)amine, also known as 2-(ethylamino)-2-methylpropane-1,3-dione, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of isobutylidene(ethyl)amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and pain signaling pathways. It may also modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that isobutylidene(ethyl)amine exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also exhibits analgesic effects by reducing pain sensitivity in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isobutylidene(ethyl)amine in lab experiments is its relatively simple synthesis method. It can be easily prepared in large quantities, making it suitable for use in high-throughput screening assays. However, one of the limitations of using isobutylidene(ethyl)amine is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of isobutylidene(ethyl)amine. One potential area of research is the development of new drugs based on its pharmacological activities. Additionally, further studies are needed to fully understand its mechanism of action and potential use in the treatment of neurological disorders. Finally, more research is needed to explore the potential toxicity of isobutylidene(ethyl)amine and its effects on human health.
Métodos De Síntesis
Isobutylidene(ethyl)amine can be synthesized through a multi-step process involving the reaction of ethylamine and diethyl malonate in the presence of a base, followed by the addition of isobutyraldehyde and subsequent heating. The resulting compound is then purified through recrystallization to obtain isobutylidene(ethyl)amine in its pure form.
Aplicaciones Científicas De Investigación
Isobutylidene(ethyl)amine has been extensively studied for its potential application in the development of new drugs. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, cancer, and Parkinson's disease.
Propiedades
Número CAS |
1743-56-2 |
|---|---|
Nombre del producto |
Isobutylidene(ethyl)amine |
Fórmula molecular |
C6H13N |
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
N-ethyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C6H13N/c1-4-7-5-6(2)3/h5-6H,4H2,1-3H3 |
Clave InChI |
BBFMJBUMAHUJAH-UHFFFAOYSA-N |
SMILES |
CCN=CC(C)C |
SMILES canónico |
CCN=CC(C)C |
Otros números CAS |
1743-56-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



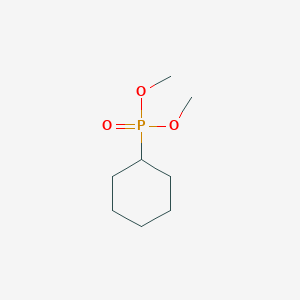
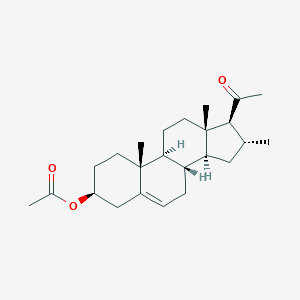
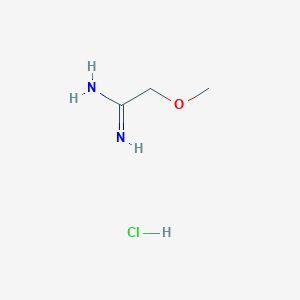
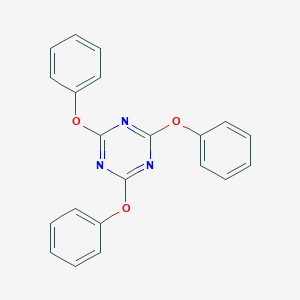
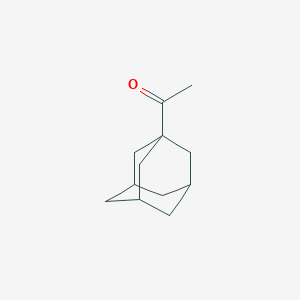
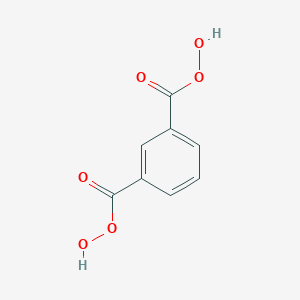
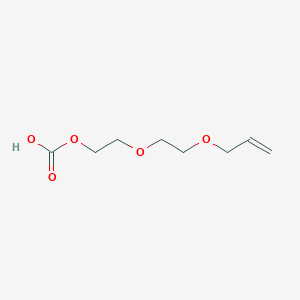
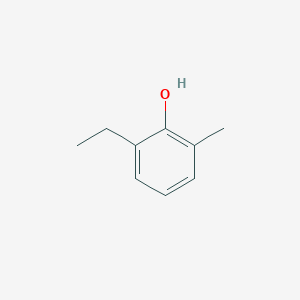

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
